Florbetapir

Amyloid PET Radioligand Binding Alzheimer's Disease

Florbetapir F-18 (Amyvid) is the only amyloid PET tracer validated by a large prospective autopsy-confirmed cohort (N=59), demonstrating 96% sensitivity and 100% specificity within 1 year of imaging. Its well-characterized binding affinity (Ki = 2.87 nM) and highest white matter SUVR (1.38 ± 0.03) enable precise image quantification for Alzheimer's clinical trials and demyelination research. GMP-compliant automated synthesis (yield 25.4%, purity >95%) supports reliable multicenter distribution. Not interchangeable with other 18F amyloid tracers.

Molecular Formula C20H25FN2O3
Molecular Weight 359.4 g/mol
CAS No. 956103-76-7
Cat. No. B1672843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorbetapir
CAS956103-76-7
Synonyms18F-AV-45
2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine
4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide
Amyvid
florbetapir
florbetapir F 18
florbetapir F18
Molecular FormulaC20H25FN2O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
InChIInChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1
InChIKeyYNDIAUKFXKEXSV-CRYLGTRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Florbetapir (18F) Procurement Guide: Baseline Characteristics and Scientific Positioning


Florbetapir (18F) (CAS 956103-76-7), marketed as Amyvid, is an 18F-labeled styrylpyridine derivative functioning as a positron emission tomography (PET) radiopharmaceutical for in vivo imaging of cerebral β-amyloid neuritic plaques [1]. Approved by the US FDA in 2012, it serves as a diagnostic tool to estimate amyloid plaque density in adult patients with cognitive impairment being evaluated for Alzheimer's disease and other causes of cognitive decline [2]. As one of three clinically approved 18F-labeled amyloid PET tracers—alongside florbetaben (Neuraceq) and flutemetamol (Vizamyl)—florbetapir is synthesized via nucleophilic fluorination and demonstrates high-affinity binding to aggregated Aβ fibrils [3].

Why Florbetapir (18F) Procurement Cannot Be Met by Generic Amyloid Tracers


Despite a systematic review and meta-analysis finding no marked differences in the pooled diagnostic accuracy of the three FDA-approved 18F amyloid tracers [1], critical physicochemical, pharmacokinetic, and validation parameters diverge significantly, rendering them non-interchangeable in rigorous scientific and clinical procurement. Florbetapir demonstrates a distinct binding affinity profile (Ki = 2.87 nM [2] vs. florbetaben Ki = 2.22 nM [2]), divergent off-target white matter binding [3], and is uniquely validated by a large, prospective, autopsy-confirmed cohort (N=59) demonstrating high sensitivity and specificity [4]. These quantifiable differences directly impact image quantification, longitudinal study comparability, and regulatory compliance, making generic substitution scientifically unsound.

Florbetapir (18F) Quantitative Evidence Guide: Differentiating Data for Scientific Selection


In Vitro Binding Affinity: Florbetapir vs. Florbetaben and Flutemetamol

In a direct comparison of binding affinities for Aβ plaques in AD brain homogenates, florbetapir exhibited a Ki of 2.87 nM, while florbetaben and flutemetamol demonstrated Ki values of 2.22 nM and 0.74 nM, respectively [1]. This indicates that florbetapir has approximately 29% higher Ki (weaker binding) than florbetaben and 3.9-fold higher Ki than flutemetamol, suggesting distinct binding site interactions or conformational preferences [2].

Amyloid PET Radioligand Binding Alzheimer's Disease

Clinical Accuracy: Autopsy-Validated Sensitivity and Specificity

In a prospective, multicenter cohort study (N=59), florbetapir PET demonstrated 92% sensitivity (36/39) and 100% specificity (20/20) for detecting moderate-to-frequent neuritic plaques at autopsy within 2 years of imaging [1]. For participants autopsied within 1 year (N=46), sensitivity increased to 96% (27/28) while specificity remained at 100% (18/18) [1]. This represents the most extensive autopsy-confirmed validation dataset among the 18F amyloid tracers, with Spearman correlation ρ=0.76 (p<0.0001) between PET signal and post-mortem plaque burden [1].

Diagnostic Accuracy Neuropathology Clinical Validation

Brain Kinetics: White Matter Binding and SUVR Profile

In a head-to-head baboon study comparing five amyloid PET tracers, 18F-florbetapir exhibited the highest standardized uptake value ratio (SUVR) in white matter (1.38 ± 0.03) compared to 18F-florbetaben (1.32 ± 0.07), 18F-flutemetamol (1.34 ± 0.02), 11C-MeDAS (1.27 ± 0.04), and 11C-PiB (1.25 ± 0.07) [1]. Distribution volume ratio (DVR) was statistically indistinguishable between florbetapir (1.27 ± 0.03) and florbetaben (1.26 ± 0.06) but significantly higher than 18F-flutemetamol (1.17 ± 0.02), 11C-MeDAS (1.16 ± 0.03), and 11C-PiB (1.14 ± 0.02) [1]. This higher white matter binding signal offers potential advantages for myelin imaging applications, repurposing the tracer beyond amyloid detection [1].

PET Pharmacokinetics White Matter Off-Target Binding

GMP Manufacturing: Radiochemical Yield and Purity Benchmarking

Automated GMP-compliant synthesis of [18F]AV-45 (florbetapir) achieves an overall radiochemical yield of 25.4 ± 7.7% (n=19) with a final radiochemical purity of 95.3 ± 2.2% and specific activity up to 470 ± 135 TBq/mmol [1]. While direct GMP yield comparisons with other 18F amyloid tracers are not standardized in the same publication, this represents a reproducible and industrially scalable benchmark for multi-dose production [1]. The Sumitomo module-based method ensures consistent batch quality, a critical factor for multicenter clinical trials and commercial distribution [1].

Radiopharmaceutical Production GMP Compliance Quality Control

Optimal Procurement Scenarios for Florbetapir (18F) Based on Quantitative Evidence


Clinical Trials Requiring Definitive Amyloid Pathology Confirmation

Given its robust autopsy validation (sensitivity 96%, specificity 100% in subjects autopsied within 1 year) [1], florbetapir is the scientifically preferred amyloid PET tracer for clinical trials investigating disease-modifying therapies where accurate patient stratification and endpoint biomarker measurement are paramount. The direct correlation with histopathology (Spearman ρ=0.79, p<0.0001) minimizes diagnostic uncertainty and enhances trial statistical power [1].

Multicenter Studies with Centralized Radiopharmaceutical Distribution

The established GMP-compliant automated synthesis of florbetapir (yield 25.4 ± 7.7%, purity 95.3 ± 2.2%) [2] supports reliable, large-scale production and distribution, making it ideal for multicenter clinical trials or routine clinical use across a network of imaging centers. The 110-minute half-life of 18F enables regional distribution without an on-site cyclotron, a key logistical advantage [2].

Research into Demyelinating Diseases Using Amyloid Tracer Repurposing

The head-to-head comparison demonstrating florbetapir's highest SUVR in white matter (1.38 ± 0.03) [3] positions it as a compelling candidate for studies of myelin integrity in multiple sclerosis and other demyelinating disorders. Procurement for this repurposed application leverages existing amyloid tracer supply chains for novel neuroscience research.

Academic Studies Investigating Tracer-Specific Binding Profiles

Studies requiring precise control over binding parameters should procure florbetapir due to its well-defined and differentiated binding affinity (Ki = 2.87 nM) [4]. This enables rigorous comparative analyses with other amyloid tracers and correlation with histopathological or biochemical outcomes, advancing understanding of amyloid imaging pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Florbetapir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.